molecular formula C13H18O3 B12620155 (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one CAS No. 921771-23-5

(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one

Cat. No.: B12620155
CAS No.: 921771-23-5
M. Wt: 222.28 g/mol
InChI Key: ISRQBGGSZAITHZ-CMPLNLGQSA-N
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Description

(4R)-4-[(3S)-1,4-dioxaspiro[45]decan-3-yl]cyclopent-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the cyclopentenone moiety. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one: Known for its unique spirocyclic structure.

    (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol: Similar structure but with an alcohol group, leading to different reactivity and applications.

    (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-amine: Contains an amine group, which can alter its biological activity and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound for various applications.

Biological Activity

The compound (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one is a complex organic molecule notable for its unique stereochemistry and structural features. This compound, characterized by a cyclopentene ring and a spirocyclic structure, has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3C_{13}H_{18}O_{3} with a molecular weight of approximately 222.28 g/mol. The compound's structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antiviral Activity : Some derivatives of dioxaspiro compounds have shown promise in inhibiting viral replication.
  • Neuroprotective Properties : Similar structures have been linked to protective effects in neurodegenerative diseases.
  • Anti-inflammatory Effects : Certain analogs demonstrate the ability to modulate inflammatory pathways.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Neuroprotection Study :
    • Objective : To evaluate the neuroprotective effects of dioxaspiro compounds.
    • Findings : Compounds similar to this compound showed reduced neuronal cell death in models of oxidative stress.
  • Antiviral Activity Assessment :
    • Objective : To assess the antiviral efficacy of dioxaspiro derivatives.
    • Findings : Certain derivatives demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
PosiphenDioxaspiro structureNeuroprotective properties
2-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidineSimilar spirocyclic structureAntiviral activity
5-HydroxyindoleIndole derivativeAntidepressant effects

Properties

CAS No.

921771-23-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one

InChI

InChI=1S/C13H18O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10,12H,1-3,6-9H2/t10-,12+/m0/s1

InChI Key

ISRQBGGSZAITHZ-CMPLNLGQSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3CC(=O)C=C3

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CC(=O)C=C3

Origin of Product

United States

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